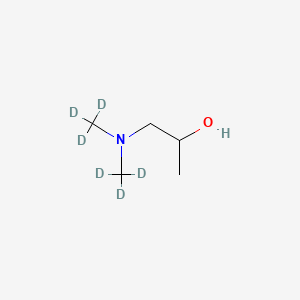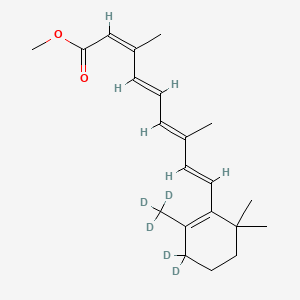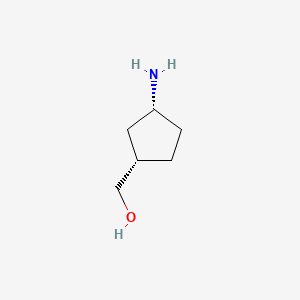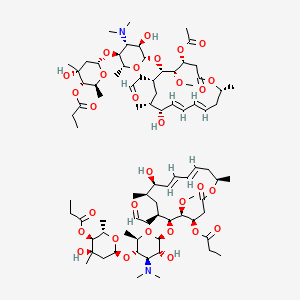
Hypoxanthine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoxanthine-13C2,15N is a compound where the carbon and nitrogen atoms in the hypoxanthine molecule are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling makes it a valuable tool in various scientific research applications, particularly in the fields of biochemistry and molecular biology. Hypoxanthine itself is a naturally occurring purine derivative, playing a crucial role in the metabolism of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hypoxanthine-13C2,15N involves the incorporation of isotopically labeled precursors into the hypoxanthine structure. One common method is to use isotopically labeled carbon and nitrogen sources in the synthesis of the purine ring . The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the isotopic labels.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the synthesis of the purine ring using isotopically labeled precursors, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Hypoxanthine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form different purine derivatives.
Substitution: Hypoxanthine can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like ammonia or amines under controlled pH and temperature.
Major Products:
Oxidation: Xanthine, uric acid.
Reduction: Various reduced purine derivatives.
Substitution: Substituted purine compounds.
Scientific Research Applications
Hypoxanthine-13C2,15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various biochemical processes. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to understand purine metabolism.
Molecular Biology: Employed in nucleic acid research to study DNA and RNA synthesis and degradation.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of Hypoxanthine-13C2,15N is primarily related to its role as a purine derivative. It participates in the salvage pathway of purine metabolism, where it is converted into nucleotides that are essential for DNA and RNA synthesis. The isotopic labels allow researchers to track these metabolic pathways with high precision .
Comparison with Similar Compounds
Hypoxanthine: The non-labeled version of Hypoxanthine-13C2,15N.
Xanthine: Another purine derivative involved in the oxidation pathway of hypoxanthine.
Guanine: A purine base found in nucleic acids.
Uniqueness: this compound is unique due to its isotopic labeling, which provides a powerful tool for tracing and analyzing biochemical processes. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.
Properties
IUPAC Name |
1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i3+1,4+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-JYLXJXPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C](C(=O)N1)[15NH]C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)

![N-[(1E)-Prop-2-en-1-ylidene]benzamide](/img/structure/B589741.png)



![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)



